[(2-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine
CAS No.: 1020979-51-4
VCID: VC2781486
Molecular Formula: C11H13ClFN
Molecular Weight: 213.68 g/mol
* For research use only. Not for human or veterinary use.
amine - 1020979-51-4](/images/structure/VC2781486.png)
Description |
SynthesisThe synthesis of (2-Chloro-4-fluorophenyl)methylamine likely involves nucleophilic substitution reactions. A common approach would be reacting 2-chloro-4-fluorobenzyl chloride with cyclopropylmethylamine under basic conditions, using bases like sodium hydroxide or potassium carbonate in solvents such as dichloromethane or toluene. Biological ActivityCompounds with similar structural motifs have shown potential in various biological pathways. The presence of chlorine and fluorine substituents can enhance binding affinity and selectivity towards target proteins, suggesting that (2-Chloro-4-fluorophenyl)methylamine could be explored for therapeutic applications. Research FindingsWhile specific research findings on (2-Chloro-4-fluorophenyl)methylamine are not readily available, compounds with similar structures have demonstrated promise in medicinal chemistry. For example, (2-Chloro-6-fluorophenyl)methylamine has shown antimicrobial and anticancer properties. Data Table: Comparison of Similar Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1020979-51-4 | ||||||||||||||||
Product Name | [(2-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine | ||||||||||||||||
Molecular Formula | C11H13ClFN | ||||||||||||||||
Molecular Weight | 213.68 g/mol | ||||||||||||||||
IUPAC Name | N-[(2-chloro-4-fluorophenyl)methyl]-1-cyclopropylmethanamine | ||||||||||||||||
Standard InChI | InChI=1S/C11H13ClFN/c12-11-5-10(13)4-3-9(11)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 | ||||||||||||||||
Standard InChIKey | ACHYLPLFUTWDSK-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1CC1CNCC2=C(C=C(C=C2)F)Cl | ||||||||||||||||
Canonical SMILES | C1CC1CNCC2=C(C=C(C=C2)F)Cl | ||||||||||||||||
PubChem Compound | 28566824 | ||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume